9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
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Overview
Description
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenylsulfonylamino group, and a dibenzoxepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepin ring system.
Introduction of the Bromine Atom: Bromination of the dibenzoxepin core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylsulfonylamino Group: This step involves the reaction of the brominated dibenzoxepin with a phenylsulfonylamine derivative under suitable conditions to introduce the phenylsulfonylamino group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thioether linkage and bromine atom may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- 9-Bromo-11-(2-(methylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
Uniqueness
The uniqueness of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenylsulfonylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
123226-48-2 |
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Molecular Formula |
C23H20BrNO5S2 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
11-[2-(benzenesulfonamido)ethylsulfanyl]-9-bromo-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H20BrNO5S2/c24-17-8-6-16-14-30-21-9-7-15(23(26)27)12-20(21)22(19(16)13-17)31-11-10-25-32(28,29)18-4-2-1-3-5-18/h1-9,12-13,22,25H,10-11,14H2,(H,26,27) |
InChI Key |
CUEOARNCNVPJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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